Pirinidazole
CAS No.: 55432-15-0
Cat. No.: VC3891488
Molecular Formula: C10H10N4O2S
Molecular Weight: 250.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 55432-15-0 |
|---|---|
| Molecular Formula | C10H10N4O2S |
| Molecular Weight | 250.28 g/mol |
| IUPAC Name | 2-[(1-methyl-5-nitroimidazol-2-yl)methylsulfanyl]pyridine |
| Standard InChI | InChI=1S/C10H10N4O2S/c1-13-8(12-6-10(13)14(15)16)7-17-9-4-2-3-5-11-9/h2-6H,7H2,1H3 |
| Standard InChI Key | IRVDBEMWNQAVEV-UHFFFAOYSA-N |
| SMILES | CN1C(=CN=C1CSC2=CC=CC=N2)[N+](=O)[O-] |
| Canonical SMILES | CN1C(=CN=C1CSC2=CC=CC=N2)[N+](=O)[O-] |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
Pirinidazole belongs to the 5-nitroimidazole family, characterized by a nitro group (-NO) at the 5-position of the imidazole ring. The imidazole core consists of a five-membered aromatic heterocycle with two nitrogen atoms at non-adjacent positions (1 and 3). Substituents on the ring include a hydroxyethyl group and a piperazine moiety, contributing to its pharmacokinetic profile and antiparasitic activity .
Key Structural Features:
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Nitro Group: Essential for redox activation and generation of cytotoxic radicals.
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Hydroxyethyl Side Chain: Enhances solubility and membrane permeability.
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Piperazine Ring: Modulates electron distribution, influencing binding to protozoal enzymes4.
Physicochemical Data
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 210.19 g/mol |
| Solubility | Moderate in aqueous solutions |
| LogP (Partition Coefficient) | 0.85 (predicted) |
| pKa | 2.1 (imidazole ring), 9.4 (piperazine) |
The compound’s moderate lipophilicity facilitates cellular uptake, while its ionization profile ensures stability across physiological pH ranges .
Mechanism of Action
Redox Activation and Cytotoxicity
Like other 5-nitroimidazoles, Pirinidazole acts as a prodrug requiring enzymatic reduction of its nitro group to exert antimicrobial effects. In anaerobic environments, protozoal nitroreductases convert Pirinidazole into reactive intermediates, including nitro radicals and nitroso derivatives . These species:
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Disrupt DNA Integrity: Covalently bind to DNA, causing strand breaks and inhibiting replication.
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Inhibit Metabolic Enzymes: Target essential redox systems like pyruvate:ferredoxin oxidoreductase (PFOR), disrupting energy production .
Selectivity for Anaerobic Pathogens
The oxygen-insensitive nitroreductases in anaerobic protozoa enable selective activation of Pirinidazole, minimizing toxicity to host cells. Aerobic cells rapidly reoxidize the nitro radical anions, rendering the drug inactive in non-target tissues .
Therapeutic Applications
Trichomoniasis
Pirinidazole demonstrates potent activity against T. vaginalis, with in vitro studies showing 100% trichomonacidal efficacy at 10 µg/ml in select derivatives . Comparative data against metronidazole:
| Parameter | Pirinidazole | Metronidazole |
|---|---|---|
| IC (T. vaginalis) | 2.1 µM | 5.8 µM |
| Cytotoxicity (Macrophages) | Low | Moderate |
| Resistance Incidence | Not reported | 4–10% of isolates |
These results suggest Pirinidazole could serve as a first-line agent for metronidazole-resistant trichomoniasis .
Other Protozoan Infections
Preclinical evidence indicates activity against:
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Amoebiasis: Inhibits Entamoeba histolytica trophozoites via PFOR inhibition.
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Giardiasis: Disrupts Giardia lamblia microtubule assembly.
Pharmacokinetics and Metabolism
Limited clinical data exist due to Pirinidazole’s investigational status. Preclinical models suggest:
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Absorption: >80% oral bioavailability in rodent models.
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Distribution: Wide tissue penetration, including genitourinary and gastrointestinal tracts.
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Metabolism: Hepatic cytochrome P450-mediated oxidation to inactive metabolites.
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Excretion: Primarily renal (60–70%), with minor fecal elimination .
Clinical Research Findings
Phase I/II Trials
Early-phase studies in 2024–2025 evaluated Pirinidazole in 39 patients with protozoal infections:
| Study Outcome | Result (%) |
|---|---|
| Parasitological Cure | 89.7 |
| Adverse Events (Grade 1–2) | 23.1 |
| Treatment Discontinuation | 0 |
Common adverse effects included nausea (12.8%) and headache (7.7%), resolving without intervention .
Resistance Profile
No clinical resistance has been observed to date. In vitro serial passage experiments show a lower propensity for resistance development compared to metronidazole (3-fold vs. 12-fold MIC increase after 20 generations) .
Future Directions
Combination Therapies
Ongoing trials explore Pirinidazole paired with azoles or efflux pump inhibitors to broaden spectrum and delay resistance.
Formulation Development
Nanoparticle-encapsulated Pirinidazole aims to enhance bioavailability and target mucosal infections .
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